molecular formula C13H13N3O B2387177 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone CAS No. 2309313-11-7

1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone

Cat. No.: B2387177
CAS No.: 2309313-11-7
M. Wt: 227.267
InChI Key: JKHBBIBUINMECT-UHFFFAOYSA-N
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Description

1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone typically involves the condensation of isoindoline derivatives with pyrazole derivatives under specific reaction conditions. One common method involves the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like dichloromethane (CH2Cl2) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoindoline or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes such as heat shock protein 90 (Hsp90), which plays a role in protein folding and stabilization . By inhibiting Hsp90, the compound can disrupt the function of multiple signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone is unique due to its combination of the isoindoline and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to similar compounds.

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(2-methylpyrazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-15-12(6-7-14-15)13(17)16-8-10-4-2-3-5-11(10)9-16/h2-7H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHBBIBUINMECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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